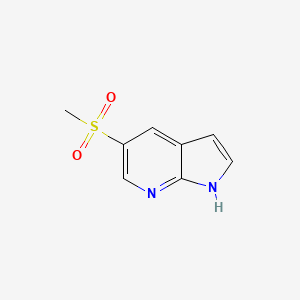

5-(Methylsulfonyl)-7-azaindole

Description

Properties

IUPAC Name |

5-methylsulfonyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWXBOXLCHDHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendance of the Sulfonyl Group: A Comprehensive Technical Guide to the Synthesis of 5-(Methylsulfonyl)-7-azaindole

Introduction: The Privileged Scaffold and the Power of the Sulfone

The 7-azaindole core is a revered scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Its structural resemblance to purines and indoles allows it to serve as a bioisostere, modulating key pharmacological properties such as solubility and metabolic stability.[2] This framework is particularly prominent in the development of kinase inhibitors, where the nitrogen atom in the pyridine ring can form crucial hydrogen bonds within the ATP-binding site of kinases.[3][4]

The introduction of a methylsulfonyl group at the 5-position of the 7-azaindole nucleus further enhances its therapeutic potential. The sulfone moiety is a strong hydrogen bond acceptor and can significantly influence the electronic properties and metabolic stability of the molecule. This functionalization has been a key feature in the design of potent and selective inhibitors for various kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth, technically-focused overview of a robust and widely applicable synthetic route to 5-(methylsulfonyl)-7-azaindole, offering insights into the strategic considerations and experimental nuances of each synthetic step.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-(methylsulfonyl)-7-azaindole is most effectively approached through a multi-step sequence starting from the commercially available 7-azaindole. The core strategy involves the regioselective functionalization of the 5-position of the azaindole ring. This is typically achieved by first introducing a halogen, most commonly bromine, to create a versatile synthetic handle. Subsequent nucleophilic aromatic substitution with a methylthio source, followed by oxidation, yields the target compound.

The overall synthetic workflow can be visualized as follows:

Caption: A generalized workflow for the synthesis of 5-(Methylsulfonyl)-7-azaindole.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Protection of the 7-Azaindole Nitrogen

The initial step involves the protection of the pyrrole nitrogen of 7-azaindole. This is a critical maneuver to prevent unwanted side reactions during the subsequent electrophilic bromination step and to improve the solubility of the starting material in organic solvents. A variety of protecting groups can be employed, with silyl groups such as tert-butyldimethylsilyl (TBS) being a common choice due to their ease of introduction and subsequent removal under mild conditions.[5]

Experimental Protocol:

-

To a solution of 7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.5 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-protected 7-azaindole.

Causality of Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the 7-azaindole nitrogen, and also as a nucleophilic catalyst to facilitate the silylation reaction.

-

DMF: A polar aprotic solvent that readily dissolves the starting materials and reagents.

-

Anhydrous Conditions: Essential to prevent the hydrolysis of the silylating agent.

Step 2: Regioselective Bromination at the 5-Position

With the nitrogen protected, the 7-azaindole ring is activated for electrophilic substitution. The 5-position is electronically favored for bromination. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[6]

Experimental Protocol:

-

The N-protected 7-azaindole (1.0 eq) is dissolved in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

The solution is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of N-bromosuccinimide (NBS) (1.1 eq) in the same solvent is added dropwise.

-

The reaction is stirred at low temperature for a specified time (e.g., 1-3 hours) and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any excess NBS.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the 5-bromo-N-protected-7-azaindole.

Mechanistic Rationale: The electron-rich pyrrole ring of the N-protected 7-azaindole undergoes electrophilic aromatic substitution with the electrophilic bromine generated from NBS. The regioselectivity is directed to the 5-position due to the electronic nature of the bicyclic system.

Step 3: Introduction of the Methylthio Group

The pivotal methylthio group is introduced via a nucleophilic aromatic substitution reaction on the 5-bromo-7-azaindole intermediate. Sodium thiomethoxide is a readily available and highly effective nucleophile for this purpose.

Experimental Protocol:

-

To a solution of 5-bromo-N-protected-7-azaindole (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) is added sodium thiomethoxide (1.5 eq).

-

The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the 5-(methylthio)-N-protected-7-azaindole.

Underlying Principles: This reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism. The electron-withdrawing nature of the pyridine ring in the 7-azaindole system facilitates the attack of the thiomethoxide nucleophile at the carbon bearing the bromine leaving group.

Step 4: Deprotection of the 7-Azaindole Nitrogen

Prior to the final oxidation step, the nitrogen protecting group is removed. For a TBS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Experimental Protocol:

-

The 5-(methylthio)-N-protected-7-azaindole (1.0 eq) is dissolved in THF.

-

A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.2 eq) is added, and the mixture is stirred at room temperature for 1-2 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-(methylthio)-7-azaindole.

Step 5: Oxidation to the Methylsulfonyl Group

The final step is the oxidation of the methylthioether to the corresponding methylsulfone. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable oxidizing agent for this transformation, typically affording clean conversion and high yields.[2][7][8]

Experimental Protocol:

-

5-(Methylthio)-7-azaindole (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

-

The solution is cooled to 0 °C.

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise, ensuring the temperature remains low.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is fully consumed.

-

The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to give the final product, 5-(methylsulfonyl)-7-azaindole.

Oxidation Mechanism: The peroxyacid (m-CPBA) acts as an electrophilic oxygen donor. The sulfur atom of the methylthio group, being nucleophilic, attacks the terminal oxygen of the peroxyacid, leading to the formation of a sulfoxide intermediate. A second equivalent of m-CPBA then oxidizes the sulfoxide to the sulfone.

Caption: Simplified mechanism of sulfide oxidation to sulfone using m-CPBA.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | N-Protection | TBDMSCl, Imidazole | >95 |

| 2 | Bromination | NBS | 80-90 |

| 3 | Thiomethylation | NaSMe | 70-85 |

| 4 | Deprotection | TBAF | >90 |

| 5 | Oxidation | m-CPBA | 85-95 |

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Conclusion

The synthesis of 5-(methylsulfonyl)-7-azaindole is a well-defined process that leverages fundamental reactions in heterocyclic chemistry. The strategic use of protecting groups, regioselective halogenation, nucleophilic substitution, and controlled oxidation allows for the efficient construction of this valuable building block for drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of molecules. The robustness of this synthetic route ensures a reliable supply of 5-(methylsulfonyl)-7-azaindole for further elaboration into potent and selective therapeutic agents.

References

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]

-

Synthetic process of 5-bromo-7-azaindole. Patsnap. [Link]

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

- Preparation method of 5-bromo-7-azaindole.

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Effects of m-CPBA amount on the oxidation of thioanisole catalyzed by PSACs. ResearchGate. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

-

Synthesis of Azaindoles. Progress in Chemistry. [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

-

Azaindole Therapeutic Agents. Current Bioactive Compounds. [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. [Link]

-

m-CPBA oxidation of cycloadduct 3e. ResearchGate. [Link]

-

Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

-

Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. [Link]

-

Oxidative Iodination of Pyrrolo[2,1-a]isoquinolines with NaI/mCPBA. The Journal of Organic Chemistry. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(Methylsulfonyl)-7-Azaindole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Privileged Scaffold Enhanced by a Key Pharmacophore

In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and biological relevance.[1][2][3] As a bioisostere of both indole and the purine core of adenosine triphosphate (ATP), the 7-azaindole nucleus is adept at interacting with a wide array of biological targets, most notably the ATP-binding sites of protein kinases.[2][3][4] This has cemented its status as a cornerstone in the design of targeted therapeutics, particularly in oncology.[5][6][7]

This guide focuses on a specific, highly functionalized derivative: 5-(Methylsulfonyl)-7-azaindole . The strategic incorporation of a methylsulfonyl (sulfone) group at the 5-position of the azaindole core is a deliberate design choice aimed at optimizing drug-like properties. The sulfone moiety is a powerful pharmacophore known for its ability to act as a strong hydrogen bond acceptor, enhance aqueous solubility, and improve metabolic stability by being resistant to oxidative metabolism.[8][9][10]

The convergence of the biologically active 7-azaindole scaffold with the property-enhancing methylsulfonyl group creates a building block of significant interest for researchers, scientists, and drug development professionals. This document provides a comprehensive exploration of the core chemical properties of 5-(Methylsulfonyl)-7-azaindole, detailing its synthesis, physicochemical characteristics, reactivity, and strategic application in the pursuit of novel therapeutics.

Part 1: Synthesis and Elaboration

The synthesis of 5-(Methylsulfonyl)-7-azaindole is a multi-step process that leverages common and robust reactions in heterocyclic chemistry. A logical and field-proven pathway proceeds through the key intermediate, 5-bromo-7-azaindole, which serves as a versatile handle for introducing the desired functionality.

Overall Synthetic Workflow

The transformation from a substituted pyridine to the target molecule involves the construction of the fused pyrrole ring, followed by the strategic introduction and oxidation of a sulfur-based functional group.

Caption: Synthetic pathway to 5-(Methylsulfonyl)-7-azaindole.

Experimental Protocol 1: Synthesis of 5-Bromo-7-azaindole

The initial construction of the azaindole core is critical. One established method involves a sequence of oxidation, condensation, and reductive cyclization starting from 2-amino-3-methyl-5-bromopyridine.[11][12]

Causality: This route is chosen for its reliability and use of commercially available starting materials. The initial oxidation prevents unwanted side reactions, and the subsequent steps efficiently build the five-membered ring onto the pyridine core.

-

Oxidation: To a solution of 2-amino-3-methyl-5-bromopyridine in concentrated sulfuric acid at 0-5°C, Caro's acid (peroxymonosulfuric acid) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. This converts the amino group to a nitro group, yielding 2-nitro-3-methyl-5-bromopyridine.[12]

-

Condensation: The resulting 2-nitro-3-methyl-5-bromopyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step forms an enamine intermediate from the methyl group, which is the key precursor for the pyrrole ring.

-

Reductive Cyclization: The intermediate from the previous step is subjected to reductive cyclization. A common method involves using a reducing agent such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation. This process simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the pyrrole ring, yielding 5-bromo-7-azaindole.[12]

Experimental Protocol 2: Synthesis of 5-(Methylsulfonyl)-7-azaindole

With the 5-bromo-7-azaindole intermediate in hand, the focus shifts to introducing the methylsulfonyl group. This is efficiently achieved in a two-step sequence: nucleophilic substitution to install a sulfide, followed by oxidation.

Causality: A two-step approach via the sulfide is generally preferred over direct sulfonation. The palladium-catalyzed coupling or SNAr with a thiolate is a high-yielding and functional group-tolerant method for C-S bond formation. Subsequent oxidation is a very reliable and clean transformation.

-

Thiolation (C-S Bond Formation):

-

Method: A palladium-catalyzed cross-coupling reaction is employed. In a suitable solvent like dioxane or DMF, 5-bromo-7-azaindole is reacted with sodium thiomethoxide (NaSMe).

-

Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) are used.

-

Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, 5-(methylthio)-7-azaindole, is purified by column chromatography.

-

-

Oxidation to Sulfone:

-

Rationale: The oxidation of the electron-rich sulfide to the sulfone is a robust and high-yielding transformation.[13] Various oxidants can be used, but hydrogen peroxide is often chosen for its environmental benignity ("green oxidant").[14][15]

-

Reagents: The 5-(methylthio)-7-azaindole is dissolved in a suitable solvent like acetic acid or methanol. An excess of hydrogen peroxide (e.g., 30% aqueous solution) is added.[15] A catalyst, such as sodium tungstate or simply acetic acid, can be used to facilitate the reaction.

-

Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress is monitored by TLC or LC-MS to observe the disappearance of the sulfide and the sulfoxide intermediate, and the appearance of the final sulfone product.

-

Workup: Upon completion, the reaction is carefully quenched, often with an aqueous solution of sodium thiosulfate to destroy excess peroxide. The product is then isolated by extraction or precipitation and purified by recrystallization or column chromatography to yield pure 5-(Methylsulfonyl)-7-azaindole.

-

Part 2: Physicochemical and Spectroscopic Properties

The chemical properties of 5-(Methylsulfonyl)-7-azaindole are a direct consequence of its constituent parts: the aromatic, electron-deficient 7-azaindole core and the strongly electron-withdrawing, polar sulfone group.

Quantitative Data Summary

While extensive experimental data for this specific molecule is not compiled in a single public source, the following table summarizes its core properties and well-founded predictions based on its structure.

| Property | Value / Prediction | Rationale & Significance |

| Molecular Formula | C₈H₈N₂O₂S | Defines the elemental composition. |

| Molecular Weight | 196.23 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |

| Appearance | Predicted: White to off-white crystalline solid | Typical appearance for small, aromatic heterocyclic compounds. |

| Melting Point | Predicted: >150 °C | The planar, polar structure with H-bonding capability suggests a relatively high melting point. |

| Water Solubility | Predicted: Low to moderate | The sulfone group enhances polarity and solubility compared to the parent azaindole, but the aromatic core remains hydrophobic.[8] |

| pKa (Pyrrole N-H) | Predicted: ~16-18 | Similar to indole, but slightly more acidic due to the electron-withdrawing pyridine and sulfone groups. |

| pKa (Pyridinic N) | Predicted: ~3-4 | The pyridine nitrogen is basic, but its pKa is reduced by the fused pyrrole and the C5-sulfone group. |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of 5-(Methylsulfonyl)-7-azaindole.

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.0-9.0 ppm): Three distinct signals for the protons at C2, C4, and C6. The C4 and C6 protons will appear as doublets, while the C2 proton will be a singlet or a narrow doublet depending on coupling to the pyrrole N-H. Pyrrole N-H (δ >10 ppm): A broad singlet, characteristic of the acidic proton. Methyl Group (δ ~3.2-3.5 ppm): A sharp singlet integrating to 3 protons, shifted downfield due to the deshielding effect of the sulfone group.[16][17] |

| ¹³C NMR | Aromatic Carbons (δ 100-155 ppm): Signals corresponding to the seven carbons of the azaindole core. Methyl Carbon (δ ~40-45 ppm): A single peak for the methyl group attached to the sulfur. |

| IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. S=O Asymmetric Stretch: A strong, sharp peak around 1300-1350 cm⁻¹. S=O Symmetric Stretch: A strong, sharp peak around 1120-1160 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 197.04 |

Part 3: Chemical Reactivity and Strategic Functionalization

Understanding the reactivity of 5-(Methylsulfonyl)-7-azaindole is crucial for its use as a scaffold in drug discovery. The molecule possesses several sites amenable to further modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Key reactivity sites on the 5-(Methylsulfonyl)-7-azaindole scaffold.

-

N-Functionalization of the Pyrrole (N1): The pyrrole nitrogen is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with various electrophiles. This is a common strategy for introducing substituents that can probe different regions of a protein binding pocket or modulate physical properties.[18][19]

-

Electrophilic Aromatic Substitution (C3): The pyrrole ring is electron-rich compared to the pyridine ring, and electrophilic substitution reactions (e.g., halogenation, Vilsmeier-Haack formylation) preferentially occur at the C3 position. This provides a direct route to 3-substituted derivatives.

-

Cross-Coupling Reactions (C4, C6): While the parent molecule is not directly amenable, it can be pre-functionalized (e.g., via halogenation) at the C4 or C6 positions of the pyridine ring. These halogenated derivatives can then undergo a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, alkyl, or amino substituents.[20][21][22] This is a powerful and widely used strategy in medicinal chemistry for rapidly building molecular complexity.[23][24]

-

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing features—the pyridine nitrogen and the C5-sulfonyl group—activates the pyridine ring towards nucleophilic attack.[25][26] If a good leaving group (like a halogen) is present at the C4 or C6 position, it can be displaced by nucleophiles in an SNAr reaction.[27][28] This provides a complementary method to cross-coupling for C-C, C-N, and C-O bond formation.

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The value of 5-(Methylsulfonyl)-7-azaindole lies in the synergistic combination of its core scaffold and key functional group, which addresses several critical aspects of drug design.

-

Kinase Hinge-Binding: The 7-azaindole core is a superb mimic of the adenine base of ATP. The N7 nitrogen and the N1-H proton act as a hydrogen bond acceptor and donor, respectively, forming a canonical bidentate hydrogen bond interaction with the "hinge" region that connects the N- and C-lobes of most protein kinases.[3][4] This interaction is a primary anchor for achieving potent and selective kinase inhibition.

-

Solubility and Physicochemical Profile: A major challenge in drug discovery is achieving adequate aqueous solubility and a balanced lipophilicity (LogP) for good oral absorption and pharmacokinetic properties. The highly polar and hydrophilic methylsulfonyl group directly addresses this challenge.[8][9] Its inclusion can disrupt crystal packing, increase polarity, and provide an additional hydrogen bond acceptor site for water, thereby improving the overall developability profile of a drug candidate.

-

Metabolic Stability: The sulfone group is exceptionally stable under physiological conditions and is highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] Replacing a metabolically labile group (like a methyl or methoxy group) with a methylsulfonyl group is a common and effective strategy to block a "soft spot" for metabolism, thereby increasing the half-life and oral bioavailability of a compound.

-

Vector for Further Synthesis: As detailed in the reactivity section, the molecule is not just an endpoint but a versatile platform. The sulfone group can direct further reactions or simply serve as a critical pharmacophore while modifications are made elsewhere on the azaindole ring to optimize target potency and selectivity.

Conclusion

5-(Methylsulfonyl)-7-azaindole is more than a simple chemical entity; it is a strategically designed building block for modern drug discovery. It combines the potent biological activity of the 7-azaindole scaffold with the advantageous physicochemical properties imparted by the methylsulfonyl group. A thorough understanding of its synthesis, properties, and reactivity provides researchers with a powerful tool to rationally design and develop next-generation therapeutics, particularly in the competitive and impactful field of kinase inhibition. Its utility as a scaffold ensures its continued relevance in the ongoing search for more effective and safer medicines.

References

- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.

- 5-Bromo-7-azaindole synthesis. ChemicalBook.

- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. BenchChem.

- Azaindoles in Medicinal Chemistry. PharmaBlock.

- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications.

- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.

- Preparation method for 5-bromo-7-azaindole. Google Patents.

- Applications of 2-(Methylsulfonyl)ethanol in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

- Synthetic process of 5-bromo-7-azaindole. Eureka | Patsnap.

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

- Preparation method of 5-bromo-7-azaindole. Google Patents.

- The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

- Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.

- a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... ResearchGate.

- An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Organic Chemistry Portal.

- Sequential Suzuki, C−N couplings of the 7‐azaindole. ResearchGate.

- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

- Oxidation of sulfide to sulfone in different conditions a. ResearchGate.

- Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate.

- Sulfoxide synthesis by oxidation. Organic Chemistry Portal.

- Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.

- Synthesis of Azaindoles. Science of Synthesis.

- Methylsulfonylmethane. Wikipedia.

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Royal Society of Chemistry.

- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed.

- Introduction: The Azaindole Scaffold in Medicinal Chemistry. BenchChem.

- Azaindole Therapeutic Agents. PubMed Central.

- Azaindole synthesis. Organic Chemistry Portal.

- Synthesis of 5 substituted 7-azaindoles and 7-azaindolines. Google Patents.

- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing) - The Royal Society of Chemistry.

- Biological activity and material applications of 7-azaindole derivatives. ResearchGate.

- Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.

- Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. YouTube.

- 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum. ChemSpider.

- Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. BenchChem.

- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.

- Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. namiki-s.co.jp [namiki-s.co.jp]

- 10. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 12. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 13. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR [m.chemicalbook.com]

- 18. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. atlanchimpharma.com [atlanchimpharma.com]

- 22. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 5-(Methylsulfonyl)-7-azaindole: Synthesis, Properties, and Applications in Kinase Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an effective "hinge-binder," a critical interaction for achieving potent kinase inhibition.[3] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 5-(Methylsulfonyl)-7-azaindole. We will explore its chemical identity, propose a robust synthetic pathway, and discuss the strategic rationale for the inclusion of the methylsulfonyl group. Furthermore, this document details its anticipated mechanism of action as a kinase inhibitor and provides validated, step-by-step protocols for its synthesis and biological evaluation, offering a complete framework for researchers in the field of drug discovery.

Chemical Identity and Physicochemical Properties

The foundational structure is the 7-azaindole, a bicyclic heterocycle that is a bioisostere of both indole and purine.[4] The addition of a methylsulfonyl group at the 5-position significantly alters the electronic and physical properties of the core scaffold.

1.1 IUPAC Name and Structure

-

Systematic IUPAC Name: 5-(Methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

-

Common Name: 5-(Methylsulfonyl)-7-azaindole

-

Synonym: 1H-Pyrrolo[2,3-b]pyridine, 5-(methylsulfonyl)-

Chemical Structure:

(SMILES String: CS(=O)(=O)c1cc2c(cn1)[nH]c=c2)

The structure consists of a pyrrolo[2,3-b]pyridine core with a methylsulfonyl (-SO₂CH₃) group attached to the C5 position of the pyridine ring.

1.2 Physicochemical Properties

The introduction of the strongly electron-withdrawing and polar methylsulfonyl group is expected to modulate key drug-like properties.

| Property | Value (Predicted/Calculated) | Rationale & Significance |

| Molecular Formula | C₈H₈N₂O₂S | - |

| Molecular Weight | 196.23 g/mol | Influences diffusion and transport properties. |

| Hydrogen Bond Donors | 1 (pyrrole N-H) | Crucial for hinge-binding interaction in kinases.[3] |

| Hydrogen Bond Acceptors | 4 (pyridine N, 2x sulfonyl O) | The sulfonyl group adds potent H-bond acceptors, potentially forming secondary interactions with the target protein and improving solubility. |

| LogP (Predicted) | ~1.5 - 2.0 | The polar sulfonyl group generally decreases lipophilicity compared to an unsubstituted core, which can enhance aqueous solubility.[1] |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | A key predictor of cell permeability and oral bioavailability. |

Synthesis and Characterization

The synthesis of functionalized 7-azaindoles is a well-established field, often relying on the initial construction of the core followed by strategic functionalization.[5][6] A common and robust strategy involves the use of a halogenated intermediate, such as 5-bromo-7-azaindole, which serves as a versatile handle for introducing various substituents via cross-coupling or nucleophilic substitution reactions.[7]

2.1 Proposed Synthetic Pathway

The most logical pathway to 5-(Methylsulfonyl)-7-azaindole involves a two-step sequence starting from the commercially available 5-bromo-7-azaindole:

-

Nucleophilic Aromatic Substitution to install a methylthio (-SCH₃) group.

-

Oxidation of the resulting sulfide to the desired sulfone.

This approach is favored due to the high reliability of each step and the commercial availability of the starting materials.

2.2 Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 5-(Methylsulfonyl)-7-azaindole.

2.3 Detailed Experimental Protocol: Synthesis

Objective: To synthesize 5-(Methylsulfonyl)-7-azaindole from 5-bromo-7-azaindole.

Part 1: Synthesis of 5-(Methylthio)-7-azaindole

-

Reagent Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask, add 5-bromo-7-azaindole (1.0 eq, e.g., 1.97 g, 10 mmol).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 20 mL). Stir the mixture until the solid is fully dissolved.

-

Nucleophile Addition: Add sodium thiomethoxide (1.2 eq, 0.84 g, 12 mmol) portion-wise at room temperature. Causality Note: An excess of the nucleophile is used to drive the reaction to completion. DMF is an excellent polar aprotic solvent for this type of SₙAr reaction.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into 200 mL of ice-water. A precipitate should form.

-

Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to yield 5-(methylthio)-7-azaindole. The crude product can be purified by column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane).

Part 2: Synthesis of 5-(Methylsulfonyl)-7-azaindole

-

Reagent Preparation: Dissolve the 5-(methylthio)-7-azaindole (1.0 eq, e.g., 1.64 g, 10 mmol) from Part 1 in dichloromethane (DCM) (approx. 50 mL) in a 250 mL round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq, ~3.8 g, 22 mmol) portion-wise, maintaining the internal temperature below 5 °C. Causality Note: Two equivalents of the oxidant are required to convert the sulfide to a sulfone. A slow, cooled addition is critical to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, 5-(Methylsulfonyl)-7-azaindole.

Role in Drug Discovery: A Kinase Inhibitor Scaffold

The 7-azaindole core is a cornerstone of modern kinase inhibitor design, exemplified by the FDA-approved drug Vemurafenib for BRAF-mutant melanoma.[1][8] The framework's efficacy stems from its ability to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[3]

3.1 Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism for 7-azaindole-based inhibitors is competitive inhibition at the ATP-binding site.

-

The pyrrole N-H acts as a hydrogen bond donor .

-

The pyridine N1 acts as a hydrogen bond acceptor .

This bidentate interaction anchors the inhibitor in the active site, preventing the binding and hydrolysis of ATP, thereby halting the downstream signaling cascade.

Caption: Competitive inhibition of a protein kinase by a 7-azaindole analog.

3.2 Strategic Value of the 5-(Methylsulfonyl) Group

The functionalization at the C5 position is critical for modulating potency, selectivity, and pharmacokinetic properties. The methylsulfonyl group serves several key purposes:

-

Potent H-Bond Acceptor: The two sulfonyl oxygens can form strong hydrogen bonds with solvent or residues in the solvent-exposed region of the kinase, enhancing binding affinity and solubility.

-

Electronic Modulation: As a strong electron-withdrawing group, it modifies the electronics of the azaindole ring system, which can influence the pKa and binding characteristics.

-

Vector for Specificity: The group occupies a specific region of the binding pocket, and its interactions (or lack thereof) with different kinases can be a key driver of selectivity. In the development of pexidartinib, for example, substitution at the 5-position was critical for achieving high potency against its target, CSF1R.[9]

Biological Evaluation Protocols

To validate the efficacy of a novel kinase inhibitor, a tiered approach of in vitro biochemical and cell-based assays is essential.

4.1 Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ value of 5-(Methylsulfonyl)-7-azaindole against a target kinase (e.g., BRAF V600E).

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. High kinase activity consumes ATP, resulting in a low signal. Potent inhibitors preserve ATP, leading to a high signal.

Materials:

-

Target kinase (e.g., recombinant BRAF V600E)

-

Kinase substrate (e.g., inactive MEK1)

-

5-(Methylsulfonyl)-7-azaindole (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase buffer, ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Luminometer

Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in DMSO. Dispense 50 nL of each concentration into a 384-well plate. Also include wells for "no inhibitor" (DMSO only) and "positive control" (Staurosporine).

-

Kinase Reaction:

-

Prepare a master mix containing kinase buffer, the protein substrate, and the target kinase.

-

Add 5 µL of this mix to each well.

-

Prepare a second master mix containing kinase buffer and ATP at a concentration near its Kₘ for the enzyme. .

-

Initiate the reaction by adding 5 µL of the ATP mix to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ATP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Normalize the data relative to the high (no inhibitor) and low (positive control) signals. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

5-(Methylsulfonyl)-7-azaindole represents a strategically designed molecule built upon a clinically validated scaffold. Its synthesis is achievable through robust and scalable chemical transformations. The incorporation of the methylsulfonyl group is a deliberate design choice intended to enhance potency and modulate physicochemical properties, making it a valuable compound for screening libraries and a promising starting point for lead optimization programs in kinase-targeted drug discovery. The protocols provided herein offer a clear path for its synthesis and rigorous biological characterization.

References

- WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents. (n.d.).

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (2017). Nuclear Medicine and Biology. Retrieved January 19, 2026, from [Link]

-

Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Theranostics. Retrieved January 19, 2026, from [Link]

-

(5S)-5-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-3-[4-(trifluoromethylsulfanyl)phenyl]imidazolidine-2,4-dione. PubChem. Retrieved January 19, 2026, from [Link]

-

Synthetic pathway for Vemurafenib. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Azaindole Therapeutic Agents. (2021). Current Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis of Azaindoles. (2012). Chinese Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

7-Azaindole Analogues as Bioactive Agents and Recent Results. (2019). Mini-Reviews in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents. (n.d.).

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. Retrieved January 19, 2026, from [Link]

-

Biological activity and material applications of 7-azaindole derivatives. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2011). RosDok. Retrieved January 19, 2026, from [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Chemical & Pharmaceutical Bulletin. Retrieved January 19, 2026, from [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023). Molecules. Retrieved January 19, 2026, from [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 6. Azaindole synthesis [organic-chemistry.org]

- 7. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 8. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Emergence of a Key Pharmacophore: A Technical Guide to the Discovery and History of 5-(Methylsulfonyl)-7-azaindole

Abstract

The 7-azaindole scaffold has risen to prominence as a privileged structure in medicinal chemistry, serving as the cornerstone for a multitude of targeted therapeutics. This in-depth technical guide chronicles the discovery and history of a particularly significant derivative, 5-(methylsulfonyl)-7-azaindole. While its initial discovery is intrinsically linked to the development of the groundbreaking BRAF inhibitor vemurafenib, this document will delve into the foundational synthetic strategies, the evolution of its preparation, and the critical role it plays as a key building block in modern drug discovery. We will explore the nuanced chemistry behind its synthesis, providing detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Introduction: The Ascendancy of the 7-Azaindole Core

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system, a bioisostere of indole, has garnered significant attention in pharmaceutical research due to its unique electronic properties and its ability to form key hydrogen bonding interactions with biological targets.[1] The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to its indole counterparts. This has made the 7-azaindole framework a highly sought-after motif, particularly in the design of kinase inhibitors.[1][2] Kinases, a class of enzymes crucial to cellular signaling, are frequently dysregulated in diseases such as cancer, making them a prime target for therapeutic intervention.[3] The 7-azaindole core mimics the adenine hinge-binding motif of ATP, enabling potent inhibition of these enzymes.[2]

The story of 5-(methylsulfonyl)-7-azaindole is a testament to the power of scaffold-based drug design and the relentless pursuit of optimized molecular frameworks. Its history is not one of a standalone discovery but rather a crucial step in the evolution of a lead compound into a life-saving therapeutic.

The Genesis of 5-(Methylsulfonyl)-7-azaindole: A Tale of Kinase Inhibition

The development of 5-(methylsulfonyl)-7-azaindole is inextricably linked to the discovery of vemurafenib (PLX4032), a potent and selective inhibitor of the BRAFV600E mutant kinase, a key driver in a significant portion of metastatic melanomas.[4][5][6] The journey to vemurafenib began with fragment-based screening, which identified the 7-azaindole core as an effective hinge-binding scaffold for kinases.[1][2]

Early iterations in the drug discovery program led to the identification of PLX4720, a potent BRAFV600E inhibitor containing a 5-chloro-7-azaindole moiety.[2] While highly active, further optimization was necessary to improve its pharmacokinetic properties for clinical development. This led to the strategic replacement of the 5-chloro substituent with other functional groups. The introduction of the methylsulfonyl group at the 5-position proved to be a pivotal moment. This modification was likely driven by the need to modulate electronic properties, enhance solubility, and potentially introduce additional interactions with the target protein, ultimately contributing to a more favorable overall drug profile.

The exact first synthesis of 5-(methylsulfonyl)-7-azaindole is not detailed in a singular, seminal publication but is rather embedded within the broader patent literature and process chemistry development for vemurafenib. The most logical and commonly practiced synthetic approach involves a two-step sequence starting from a readily available precursor, 5-bromo-7-azaindole.

Synthetic Evolution: From Halogenation to the Sulfone

The synthesis of 5-(methylsulfonyl)-7-azaindole has evolved to meet the demands of large-scale pharmaceutical production, with a focus on efficiency, safety, and purity. The most prevalent and logical synthetic pathway is a two-stage process, which will be detailed below.

Foundational Precursor: The Synthesis of 5-Bromo-7-azaindole

The journey to our target molecule begins with the preparation of 5-bromo-7-azaindole. Several methods for the bromination of the 7-azaindole core have been reported, often with challenges in regioselectivity. An efficient and highly regiocontrolled route has been developed, starting from the parent 7-azaindole.[7] A more direct approach involves the bromination of 7-azaindole itself, though this can lead to mixtures of isomers. For process scale, a multi-step synthesis starting from 2-amino-3-methyl-5-bromopyridine is often employed to ensure high purity and yield of the desired 5-bromo isomer.[8]

Diagram 1: General Synthetic Scheme for 5-Bromo-7-azaindole

Caption: A generalized pathway for the synthesis of 5-bromo-7-azaindole.

Key Transformation: Introduction of the Methylthio Group

The introduction of the sulfur-containing moiety is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on 5-bromo-7-azaindole. The electron-deficient nature of the pyridine ring in the 7-azaindole system facilitates this type of substitution. The reaction is commonly performed using sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a suitable base and often a copper or palladium catalyst to promote the coupling.

Experimental Protocol: Synthesis of 5-(Methylthio)-7-azaindole

-

Objective: To synthesize 5-(methylthio)-7-azaindole via nucleophilic aromatic substitution.

-

Materials:

-

5-Bromo-7-azaindole

-

Sodium thiomethoxide (NaSMe) or Methyl Mercaptan (MeSH) and a base (e.g., sodium hydride)

-

Copper(I) iodide (CuI) (catalyst)

-

L-proline (ligand)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 5-bromo-7-azaindole, copper(I) iodide, and L-proline.

-

Add the solvent (DMSO or DMF) and stir the mixture.

-

Add sodium thiomethoxide portion-wise at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(methylthio)-7-azaindole.

-

The Final Step: Oxidation to the Sulfone

The final step in the synthesis is the oxidation of the methylthio group to the corresponding methylsulfonyl group. This transformation is a standard and reliable reaction in organic synthesis. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) being common choices due to their effectiveness and relatively mild reaction conditions. The choice of oxidant and solvent can be critical to achieving a clean and high-yielding conversion without over-oxidation or degradation of the 7-azaindole core.

Experimental Protocol: Synthesis of 5-(Methylsulfonyl)-7-azaindole

-

Objective: To synthesize 5-(methylsulfonyl)-7-azaindole by oxidation of the corresponding methylthio precursor.

-

Materials:

-

5-(Methylthio)-7-azaindole

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

-

Dichloromethane (DCM) or a mixture of methanol and water (solvents)

-

-

Procedure (using m-CPBA):

-

Dissolve 5-(methylthio)-7-azaindole in dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Add m-CPBA (typically 2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-(methylsulfonyl)-7-azaindole.

-

Diagram 2: Synthetic Pathway to 5-(Methylsulfonyl)-7-azaindole

Caption: A plausible and widely used synthetic route to 5-(methylsulfonyl)-7-azaindole.

Quantitative Data and Process Optimization

The development of a robust and scalable synthesis for 5-(methylsulfonyl)-7-azaindole has been a key focus in the process chemistry for vemurafenib. The following table summarizes typical reaction parameters and yields for the key synthetic steps.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Thiolation | 5-Bromo-7-azaindole | NaSMe, CuI, L-proline | DMSO | 80-120 | 12-24 | 70-85 |

| Oxidation | 5-(Methylthio)-7-azaindole | m-CPBA (2.2 eq.) | DCM | 0 to RT | 2-4 | 85-95 |

Note: Yields and reaction conditions can vary based on scale and specific process parameters.

The Role of 5-(Methylsulfonyl)-7-azaindole in Drug Discovery

The primary and most significant application of 5-(methylsulfonyl)-7-azaindole is as a pivotal intermediate in the synthesis of vemurafenib.[9] In the final stages of the vemurafenib synthesis, the 3-position of 5-(methylsulfonyl)-7-azaindole is acylated with a propanesulfonyl-substituted benzoyl chloride derivative.

Beyond its role in vemurafenib, the unique properties imparted by the methylsulfonyl group make this scaffold an attractive building block for the development of other kinase inhibitors and biologically active molecules. The strong electron-withdrawing nature of the sulfone can significantly influence the electronic distribution of the 7-azaindole ring, impacting its binding affinity and selectivity for various targets.

Conclusion and Future Perspectives

The history of 5-(methylsulfonyl)-7-azaindole is a compelling example of how the demands of medicinal chemistry can drive innovation in synthetic organic chemistry. While not discovered in isolation, its emergence as a key intermediate for a blockbuster drug highlights the importance of strategic molecular modifications in drug design. The synthetic routes to this valuable compound have been refined to allow for its production on a large scale, a testament to the ingenuity of process chemists.

As the quest for novel and more effective targeted therapies continues, the 7-azaindole scaffold, and specifically functionalized derivatives like 5-(methylsulfonyl)-7-azaindole, will undoubtedly remain a cornerstone of drug discovery efforts. Future research may focus on developing even more efficient and greener synthetic methodologies, as well as exploring the potential of this versatile building block in the design of inhibitors for other kinase targets and beyond.

References

- WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google P

-

The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - NIH. [Link]

-

The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. [Link]

- US20180334457A1 - Substantially pure vemurafenib and its salts - Google P

-

WO/2018/002415 NEW PROCESSES FOR THE PREPARATION OF VEMURAFENIB - WIPO Patentscope. [Link]

-

The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. [Link]

- WO2016083956A1 - Substantially pure vemurafenib and its salts - Google P

-

Vemurafenib: the first drug approved for BRAF-mutant cancer - PubMed. [Link]

-

The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma | Request PDF - ResearchGate. [Link]

-

Synthesis of Azaindoles. [Link]

-

(12) United States Patent (10) Patent No.: US 9,221,815 B2 - Googleapis.com. [Link]

-

Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9.. [Link]

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - NIH. [Link]

- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles - Google P

-

Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. [Link]

-

Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - NIH. [Link]

-

Improved Vemurafenib Dissolution and Pharmacokinetics as an Amorphous Solid Dispersion Produced by KinetiSol® Processing - PubMed. [Link]

-

Azaindole synthesis - Organic Chemistry Portal. [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

-

Evolutive process of vemurafenib discovery from a fragment starting point. - ResearchGate. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]

- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google P

-

Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. [Link]

-

Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]

-

Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PubMed Central. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vemurafenib: the first drug approved for BRAF-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 9. US20180334457A1 - Substantially pure vemurafenib and its salts - Google Patents [patents.google.com]

A Mechanistic Hypothesis for 5-(Methylsulfonyl)-7-azaindole: A Technical Guide for Drug Discovery Professionals

Abstract

The 7-azaindole scaffold has been firmly established as a privileged structure in medicinal chemistry, particularly in the domain of protein kinase inhibition.[1][2] This guide puts forth a mechanistic hypothesis for 5-(Methylsulfonyl)-7-azaindole, a representative of this important class of molecules. We postulate that this compound functions as an ATP-competitive kinase inhibitor. This action is proposed to be driven by the 7-azaindole core, which acts as a bioisostere of adenine to form critical hydrogen bond interactions with the kinase hinge region.[3][4] Concurrently, the 5-methylsulfonyl group is hypothesized to provide secondary, stabilizing interactions within the ATP-binding pocket and to bestow favorable physicochemical properties on the molecule, thereby enhancing its potency and drug-like characteristics.[5][6] This document provides a detailed exploration of this hypothesis, the underlying structural and chemical principles, and a comprehensive workflow for its experimental validation.

Part 1: The 7-Azaindole Scaffold: A Privileged Kinase Hinge-Binder

Introduction to Kinase Inhibitors in Modern Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[7] The majority of kinase inhibitors developed to date are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site and prevent the phosphotransfer reaction.[8]

The 7-Azaindole Core as an Adenine Mimetic

The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of both natural purines and the indole moiety of tryptophan.[2][4] This structural similarity to adenine, the core of ATP, is the foundation of its utility as a kinase inhibitor scaffold.[9] The strategic placement of nitrogen atoms in the bicyclic system allows it to mimic the hydrogen bonding pattern of adenine, enabling it to effectively compete with endogenous ATP for binding to the kinase active site.[4]

Structural Basis of Hinge-Binding: The Bidentate Hydrogen Bond

The ATP binding site of a kinase is structurally divided into several key regions, with the "hinge" region being a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region is critical for anchoring the adenine moiety of ATP. The 7-azaindole scaffold has been shown to be an excellent hinge-binding motif by forming two canonical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[3][8][10] This bidentate interaction is a key determinant of the high affinity that many 7-azaindole-based inhibitors have for their kinase targets.

Caption: Proposed ATP-competitive mechanism of action.

Proposed Inhibition of Downstream Signaling

By inhibiting a target kinase, 5-(Methylsulfonyl)-7-azaindole would block the phosphorylation of its downstream substrates. This would lead to the attenuation of the specific signaling pathway controlled by that kinase. For instance, if the target is a kinase like SRC or ABL, which are often targeted by 7-azaindole derivatives, the compound would inhibit pathways controlling cell proliferation, survival, and migration. [11][12]

Caption: Inhibition of a generic kinase signaling pathway.

Part 4: Experimental Workflow for Hypothesis Validation

A multi-phased approach is required to rigorously test this mechanistic hypothesis.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(Methylsulfonyl)-7-azaindole: A Technical Guide for Structural Elucidation

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-(Methylsulfonyl)-7-azaindole (IUPAC name: 5-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine). As a molecule of interest in medicinal chemistry, particularly in the design of kinase inhibitors, a thorough understanding of its spectral signature is paramount for unambiguous structural confirmation and quality control during synthesis. Due to the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the identification and characterization of this and related compounds.

Molecular Structure and Overview

5-(Methylsulfonyl)-7-azaindole is a bicyclic heteroaromatic compound. Its structure consists of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is a key scaffold in numerous biologically active molecules, substituted at the 5-position with a methylsulfonyl (-SO₂CH₃) group.

-

Molecular Formula: C₈H₈N₂O₂S

-

Molecular Weight: 196.23 g/mol

The methylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic rings, and thus, its spectroscopic properties. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For 5-(Methylsulfonyl)-7-azaindole, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted Proton (¹H) NMR Data

The ¹H NMR spectrum is expected to show five distinct signals: four from the aromatic protons on the azaindole core and one from the methyl group protons. The electron-withdrawing sulfonyl group will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~12.2 | Broad Singlet | - | H1 (N-H) |

| ~8.6 | Doublet | J = 2.0 Hz | H6 |

| ~8.4 | Doublet | J = 2.0 Hz | H4 |

| ~7.8 | Doublet | J = 3.0 Hz | H2 |

| ~6.8 | Doublet | J = 3.0 Hz | H3 |

| ~3.3 | Singlet | - | -SO₂CH ₃ |

Expert Interpretation:

-

The N-H proton (H1) is expected to be a broad singlet far downfield due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

-

H4 and H6 are on the pyridine ring. The strong electron-withdrawing effect of the sulfonyl group at C5 will significantly deshield both H4 and H6, pushing their signals downfield. They are expected to appear as doublets with a small meta-coupling (⁴J) of approximately 2.0 Hz.

-

H2 and H3 are on the pyrrole ring. They will couple to each other, resulting in two doublets with a typical coupling constant (³J) of around 3.0 Hz.

-

The methyl protons of the sulfonyl group are expected to be a sharp singlet around 3.3 ppm, a characteristic region for such groups.

Diagram: ¹H NMR Signal Assignments

Caption: Standard workflow for NMR analysis.

Justification of Protocol Choices:

-

Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent ability to dissolve a wide range of organic compounds, including heterocyclic molecules. Its residual proton peak at δ 2.50 ppm provides a convenient secondary reference. Crucially, it readily solubilizes the N-H proton, allowing for its observation, which might be lost due to rapid exchange in protic solvents like methanol-d₄.

-

Field Strength (500 MHz): A higher field strength provides better signal dispersion and resolution, which is essential for resolving the small meta-coupling between H4 and H6 and accurately determining coupling constants.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

|---|

| [M+H]⁺ | 197.0385 | Expected ~197.0385 |

Expert Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry would confirm the molecular formula C₈H₈N₂O₂S by matching the measured mass to the calculated exact mass to within a few parts per million (ppm). This provides an unequivocal validation of the compound's elemental composition.

Diagram: Molecular Ion Formation in ESI-MS

Caption: Electrospray ionization (ESI) process.

Standard MS Experimental Protocol

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

Justification of Protocol Choices:

-

ESI: This soft ionization technique is ideal for preventing fragmentation of the parent molecule, ensuring the molecular ion is the most abundant peak (base peak), which simplifies molecular weight confirmation.

-

Formic Acid: The addition of a small amount of acid promotes the formation of the protonated [M+H]⁺ ion, enhancing the signal intensity.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H (-CH₃) |

| ~1600, ~1480 | C=C / C=N Stretch | Aromatic Rings |

| ~1320 | S=O Asymmetric Stretch | Sulfonyl (-SO₂) |

| ~1150 | S=O Symmetric Stretch | Sulfonyl (-SO₂) |

Expert Interpretation:

-

The N-H stretch of the pyrrole ring is often broad and can be difficult to discern, but may appear around 3400-3300 cm⁻¹.

-

The most characteristic and intense peaks will be the asymmetric and symmetric S=O stretches from the sulfonyl group, expected around 1320 cm⁻¹ and 1150 cm⁻¹, respectively. The presence of these two strong bands is a key diagnostic feature for the methylsulfonyl group.

-

Absorptions in the 1600-1450 cm⁻¹ region will confirm the presence of the aromatic rings.

Integrated Spectroscopic Analysis for Structural Confirmation

The trustworthiness of the structural assignment comes from the convergence of all spectroscopic data. Each technique provides a piece of the puzzle, and together they form a self-validating system.

-

MS confirms the molecular formula (C₈H₈N₂O₂S).

-

IR confirms the presence of key functional groups: an aromatic system, an N-H group, and, most importantly, a sulfonyl (-SO₂) group.

-

¹³C NMR confirms the presence of eight unique carbon environments , consistent with the proposed structure.

-

¹H NMR provides the final, detailed map , confirming the number and connectivity of all protons. The specific chemical shifts and coupling patterns are consistent with a 5-substituted 7-azaindole core, and the integration of the signals (4 aromatic H, 1 N-H, 3 methyl H) matches the proton count from the molecular formula.

This integrated approach ensures that the assigned structure of 5-(Methylsulfonyl)-7-azaindole is correct and unambiguous.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Quantum mechanical calculations for 5-(Methylsulfonyl)-7-azaindole

An In-Depth Technical Guide to the Quantum Mechanical Characterization of 5-(Methylsulfonyl)-7-azaindole

Abstract